molecular formula C22H29NO2 B1207045 L-alpha-Acetyl-N-normethadol CAS No. 43033-71-2

L-alpha-Acetyl-N-normethadol

Cat. No. B1207045
CAS RN: 43033-71-2
M. Wt: 339.5 g/mol
InChI Key: VWCUGCYZZGRKEE-UWJYYQICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-alpha-Acetyl-N-normethadol is a diarylmethane.

Scientific Research Applications

1. Analytical Method Development

A method was established for quantitatively analyzing l-alpha-acetylmethadol (LAAM), l-alpha-acetyl-N-normethadol (norLAAM), and l-alpha-acetyl-N,N-dinormethadol (dinorLAAM) in hair. This method is sensitive and specific, highlighting the importance of sample pretreatment in measuring drug concentrations in hair. It's particularly useful in forensic and toxicological studies for detecting drug use and understanding drug metabolism in the body (Wilkins et al., 1997).

2. Drug Incorporation in Hair

A study on the incorporation of drugs into pigmented and nonpigmented hair used l-alpha-acetylmethadol and its metabolites as models. This research provided insights into how drugs and their metabolites are distributed in hair, which is vital for drug monitoring and forensic analysis (Wilkins et al., 1998).

3. Extraction and Chromatography Techniques

Research on extraction methods and thin-layer chromatographic systems for alpha-l-acetylmethadol and its metabolites has contributed to the development of more refined analytical techniques in pharmacology and toxicology (Kuttab et al., 1976).

4. Pharmacological Comparisons

A comparative study assessed the effects of l-alpha-acetyl-N-normethadol and related compounds in suppressing opioid withdrawal syndrome in dogs. This research is crucial for understanding the pharmacodynamics of these drugs and their potential therapeutic applications (Vaupel & Jasinski, 1997).

5. Cardiac K+ Channel Interactions

Another important area of research is the interaction of l-alpha-acetylmethadol and its metabolites with human cardiac K+ channels. This study has implications for understanding the cardiac side effects associated with these compounds and guiding safer clinical use (Kang et al., 2003).

6. Metabolism and Disposition Studies

Research into the metabolism and disposition of l-alpha-acetylmethadol in rats provided valuable information on how this drug and its metabolites are processed in the body, which is essential for optimizing therapeutic use and minimizing potential risks (Henderson et al., 1977).

properties

CAS RN

43033-71-2

Product Name

L-alpha-Acetyl-N-normethadol

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

[(3S,6S)-6-(methylamino)-4,4-diphenylheptan-3-yl] acetate

InChI

InChI=1S/C22H29NO2/c1-5-21(25-18(3)24)22(16-17(2)23-4,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,17,21,23H,5,16H2,1-4H3/t17-,21-/m0/s1

InChI Key

VWCUGCYZZGRKEE-UWJYYQICSA-N

Isomeric SMILES

CC[C@@H](C(C[C@H](C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

SMILES

CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

Canonical SMILES

CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

synonyms

1 alpha-acetylnormethadol
6-(methylamino)-4,4-diphenyl-3-heptanol acetate
l-alpha-noracetylmethadol
N-desmethyl-1-alpha-acetylmethadol
NLAAM
nor-LAAM
noracetylmethadol
paracymethadol
paracymethadol hydrochloride
paracymethadol hydrochloride, (R*,R*)-(+-)-isomer
paracymethadol hydrochloride, (S-(R*,R*))-isomer
paracymethadol, (R*,R*)-(+-)-isomer
paracymethadol, (R-(R*,R*))-isomer
paracymethadol, (S-(R*,R*))-(-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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